molecular formula C15H19NO B1375755 2-Benzyl-2-azaspiro[4.4]nonan-6-one CAS No. 160746-93-0

2-Benzyl-2-azaspiro[4.4]nonan-6-one

Cat. No. B1375755
M. Wt: 229.32 g/mol
InChI Key: XRTIVWOCSUOHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Benzyl-2-azaspiro[4.4]nonan-6-one involves the phosphine-catalyzed [3+2]-cycloaddition of the 2-methylene {gamma}-lactams . The ylides derived from the ethyl ester, the amide, or the chiral camphor sultam derivative of 2-butynoic acid give directly, or indirectly after reductive cyclization, spiro-heterocyclic products .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-2-azaspiro[4.4]nonan-6-one is characterized by a spirocyclic lactam, where one of the rings contains an azabicyclooctane moiety. This unique structure contributes to its interesting chemical properties and potential biological activities.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzyl-2-azaspiro[4.4]nonan-6-one include its molecular formula (C15H19NO) and its classification as a spiro compound . Further details about its melting point, boiling point, density, and other properties may be found in specialized chemical databases .

Scientific Research Applications

  • Anticonvulsant Properties and Structure-Activity Relationships :

    • The compound and its analogs have shown significant anticonvulsant activities, particularly in protecting against electroshock-induced seizures. Researchers have conducted extensive structure-activity relationship (SAR) studies to understand how various substitutions on the molecule influence its anticonvulsant efficacy (Farrar et al., 1993).
    • Additional studies on N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane have been conducted to explore their anticonvulsant properties. X-ray structures of active and less active derivatives were compared to elucidate structural factors contributing to their activity (Obniska et al., 2005).
  • Synthesis and Chemical Analysis :

    • Various methods for the synthesis of 2-Benzyl-2-azaspiro[4.4]nonan-6-one and its derivatives have been explored. For instance, a study describes the novel synthesis of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, demonstrating innovative approaches in synthesizing such compounds (Gravestock & McKenzie, 2002).
    • Crystallographic and molecular mechanics studies have been used to understand the structural aspects of these compounds, especially in relation to their biological activity (Ciechanowicz-rutkowska et al., 1997).
  • Antimicrobial Properties :

    • Some derivatives of 2-Benzyl-2-azaspiro[4.4]nonan-6-one have been evaluated for their antimicrobial activities. For example, a study on spirothiazolopyranopyrazole and other derivatives demonstrated promising antimicrobial effects, suggesting potential applications in this area (Al-Ahmadi, 1997).
  • Anti-coronavirus Activity :

    • Some derivatives of 2-Benzyl-2-azaspiro[4.4]nonan-6-one have shown effectiveness against human coronavirus, highlighting its potential in antiviral drug development (Apaydın et al., 2019).

Safety And Hazards

The safety and hazards associated with 2-Benzyl-2-azaspiro[4.4]nonan-6-one are not well-documented in the literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-benzyl-2-azaspiro[4.4]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-14-7-4-8-15(14)9-10-16(12-15)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTIVWOCSUOHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2-azaspiro[4.4]nonan-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2-azaspiro[4.4]nonan-6-one
Reactant of Route 2
2-Benzyl-2-azaspiro[4.4]nonan-6-one
Reactant of Route 3
Reactant of Route 3
2-Benzyl-2-azaspiro[4.4]nonan-6-one
Reactant of Route 4
2-Benzyl-2-azaspiro[4.4]nonan-6-one
Reactant of Route 5
Reactant of Route 5
2-Benzyl-2-azaspiro[4.4]nonan-6-one
Reactant of Route 6
2-Benzyl-2-azaspiro[4.4]nonan-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.